molecular formula C12H14ClNO5S B14028409 (2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate

(2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate

Cat. No.: B14028409
M. Wt: 319.76 g/mol
InChI Key: YCCHEEDGDJYMQU-MWLCHTKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate is a synthetic organic compound characterized by its tetrahydrofuran ring structure and a sulfonamide group attached to a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, under basic conditions.

    Esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other parts of the molecule.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of sulfonamide-containing molecules on biological systems. It may serve as a model compound for investigating the interactions between sulfonamides and proteins or other biomolecules.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its sulfonamide group is known for its antibacterial properties, and the compound may be explored for its efficacy against various bacterial strains.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the compound may interact with cellular membranes or other macromolecules, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-Methyl 4-(4-bromophenylsulfonamido)tetrahydrofuran-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    (2R,4R)-Methyl 4-(4-methylphenylsulfonamido)tetrahydrofuran-2-carboxylate: Similar structure but with a methyl group instead of chlorine.

    (2R,4R)-Methyl 4-(4-nitrophenylsulfonamido)tetrahydrofuran-2-carboxylate: Similar structure but with a nitro group instead of chlorine.

Uniqueness

The uniqueness of (2R,4R)-Methyl 4-(4-chlorophenylsulfonamido)tetrahydrofuran-2-carboxylate lies in its specific combination of functional groups and stereochemistry. The presence of the chlorophenyl group and the sulfonamide moiety provides distinct chemical and biological properties that can be exploited for various applications.

Properties

Molecular Formula

C12H14ClNO5S

Molecular Weight

319.76 g/mol

IUPAC Name

methyl (2R,4R)-4-[(4-chlorophenyl)sulfonylamino]oxolane-2-carboxylate

InChI

InChI=1S/C12H14ClNO5S/c1-18-12(15)11-6-9(7-19-11)14-20(16,17)10-4-2-8(13)3-5-10/h2-5,9,11,14H,6-7H2,1H3/t9-,11-/m1/s1

InChI Key

YCCHEEDGDJYMQU-MWLCHTKSSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@H](CO1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

COC(=O)C1CC(CO1)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.